

# Physical and chemical characteristics of Methionol-d3

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Compound of Interest		
Compound Name:	Methionol-d3	
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# An In-depth Technical Guide to Methionol-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Methionol-d3**, a deuterated isotopologue of methionol. Given the limited availability of specific experimental data for the deuterated form, this document also includes detailed information on its non-deuterated counterpart, Methionol (CAS 505-10-2), which serves as a close proxy for its physical properties. The guide covers its role in research, particularly in drug development, alongside relevant experimental protocols and logical workflows.

## Introduction to Methionol-d3

Methionol-d3 (CAS: 1082582-04-4) is a stable isotope-labeled version of methionol, also known as 3-(methylthio)-1-propanol.[1][2] In this compound, three hydrogen atoms on the methyl group have been replaced with deuterium, a heavy isotope of hydrogen.[1][3] This isotopic substitution makes Methionol-d3 a valuable tool in various scientific applications, primarily as an internal standard or tracer for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The primary utility of deuterated compounds like **Methionol-d3** lies in their application during the drug development process to study pharmacokinetics and metabolic pathways.

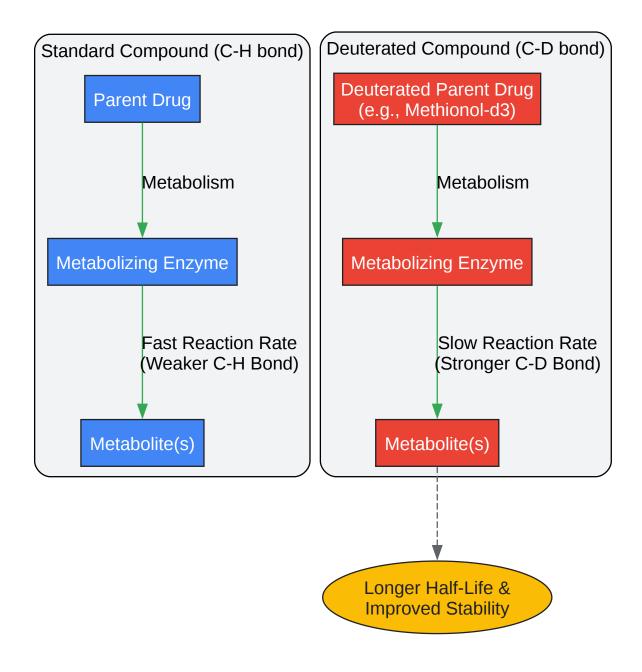


## The Role of Deuteration in Scientific Research

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon leveraged extensively in pharmaceutical research and development.

- 2.1 The Kinetic Isotope Effect (KIE) The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break, leading to a slower rate of reaction for chemical processes that involve the cleavage of this bond. This principle is known as the Kinetic Isotope Effect. In drug development, if a C-H bond is a primary site for metabolic transformation by enzymes, replacing it with a C-D bond can slow down the drug's metabolism.
- 2.2 Applications in Drug Development The strategic use of deuteration offers several advantages in drug discovery:
- Improved Metabolic Stability: By slowing down metabolism, the drug's half-life can be extended, potentially leading to a longer duration of action.
- Enhanced Pharmacokinetics: A slower metabolism can result in more stable and predictable drug concentrations in the bloodstream.
- Reduced Toxic Metabolites: If a metabolic pathway produces harmful byproducts, slowing it down can increase the safety profile of the drug.
- Internal Standards: Deuterated compounds are ideal internal standards for bioanalytical assays because they have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte but are easily distinguished by mass spectrometry due to their mass difference.





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**Caption:** The Kinetic Isotope Effect in Drug Metabolism.

# **Physical and Chemical Characteristics**

Specific experimental data for **Methionol-d3** is limited. The table below summarizes its known identifiers. For a practical understanding of its physical properties, data for the non-deuterated analog, Methionol, is provided as it serves as a reliable estimate.



Table 1: Core Properties of Methionol-d3

Property	Value	Source(s)
Chemical Name	3-(Methyl-d3- sulfanyl)propan-1-ol	
Synonyms	3-Hydroxypropyl methyl sulfide-d3; 3-Methylmercapto- 1-propanol-d3	
CAS Number	1082582-04-4	
Molecular Formula	C4H7D3OS	

| Molecular Weight | 109.21 g/mol | |

Table 2: Physical Properties of Methionol (Non-Deuterated Analog)

Property	Value	Source(s)
CAS Number	505-10-2	
Molecular Formula	C4H10OS	
Molecular Weight	106.19 g/mol	
Appearance	Clear, colorless to pale yellow liquid	
Melting Point	-100 °C (estimate)	
Boiling Point	194-195 °C @ 760 mmHg89- 90 °C @ 13 mmHg	
Density	1.03 g/mL @ 25 °C	
Refractive Index	n20/D 1.49	
Flash Point	91 °C (195.8 °F) - closed cup	
Vapor Pressure	0.156 mmHg @ 25 °C (estimate)	



| Solubility | Slightly soluble in water. Soluble in alcohol, propylene glycol, and oils. | |

- 3.1 Stability and Storage The non-deuterated analog, methionol, is stable under normal temperatures and pressures.
- Storage: Store in a cool, dry, dark place, with a recommended temperature of less than 15°C. Keep the container tightly closed when not in use.
- Incompatibilities: Avoid contact with strong oxidizing agents.

# **Experimental Protocols**

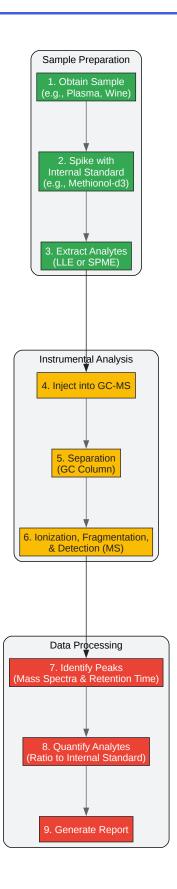
- 4.1 Synthesis Pathways While a specific protocol for **Methionol-d3** is not readily available, its synthesis would follow established methods for preparing its non-deuterated backbone, using a deuterated starting material.
- Biosynthesis: Yeasts, such as Saccharomyces cerevisiae, can produce methionol from L-methionine via the Ehrlich pathway. This process involves transamination, decarboxylation, and reduction steps. A similar bio-catalytic process could be envisioned using L-methionine-d3 as a precursor.
- Chemical Synthesis: A common industrial route for the methionol backbone is the reaction of acrolein with methyl mercaptan. To synthesize **Methionol-d3**, one would use methyl-d3 mercaptan as the starting reagent. The reaction product, 3-(methyl-d3-thio)propanal, would then be reduced to yield the final **Methionol-d3** alcohol.
- 4.2 Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard and highly effective technique for the identification and quantification of volatile compounds like methionol and its deuterated analog.
- 1. Sample Preparation:
  - For liquid samples (e.g., biological fluids, wine), a direct injection may be possible if the concentration is high.
  - For complex matrices or trace-level analysis, a sample extraction is necessary. This can be achieved via liquid-liquid extraction (LLE) with a suitable organic solvent or by



headspace solid-phase microextraction (HS-SPME), which is ideal for volatile analysis.

- An internal standard (such as Methionol-d3 for the analysis of methionol, or vice-versa) is added at a known concentration at the beginning of the preparation to ensure accurate quantification.
- 2. Gas Chromatography (GC):
  - The prepared sample extract is injected into the GC.
  - The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column.
  - The column separates compounds based on their boiling points and interactions with the column's stationary phase. Methionol, being a polar alcohol, is typically analyzed on a polar column (e.g., a "WAX" or similar phase).
- 3. Mass Spectrometry (MS):
  - As compounds elute from the GC column, they enter the mass spectrometer.
  - They are ionized (commonly by Electron Ionization EI), which fragments the molecules into a predictable pattern of charged ions.
  - The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).
    The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound. For **Methionol-d3**, the molecular ion and key fragments will be shifted by +3 mass units compared to non-deuterated methionol.





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**Caption:** General workflow for the analysis of Methionol via GC-MS.



## Conclusion

**Methionol-d3** is a specialized chemical tool with significant value for researchers in pharmacology, biochemistry, and drug development. While specific physical data for this deuterated compound is sparse, the properties of its non-deuterated analog provide a reliable framework for its handling and use. Its primary importance stems from the application of the kinetic isotope effect and its utility as a stable isotope-labeled internal standard, enabling more precise, accurate, and insightful quantitative studies that are critical for advancing modern scientific research.

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